Zilurgisertib

ALK2 inhibitor BMP signaling IC50

Zilurgisertib (INCB-000928, NBU-928) is a synthetic small‑molecule serine/threonine kinase inhibitor that potently and selectively targets activin receptor‑like kinase‑2 (ALK2; ACVR1). It acts as an ATP‑competitive inhibitor of both wild‑type ALK2 and the gain‑of‑function R206H mutant.

Molecular Formula C30H38N4O3
Molecular Weight 502.6 g/mol
CAS No. 2173389-57-4
Cat. No. B10827873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZilurgisertib
CAS2173389-57-4
Molecular FormulaC30H38N4O3
Molecular Weight502.6 g/mol
Structural Identifiers
SMILESC1COCCC1N2CC3CC3(C2)C4=CC=C(C=C4)C5=CC(=C(N=C5)N)C(=O)NC67CCC(CC6)(CC7)O
InChIInChI=1S/C30H38N4O3/c31-26-25(27(35)33-28-7-10-29(36,11-8-28)12-9-28)15-21(17-32-26)20-1-3-22(4-2-20)30-16-23(30)18-34(19-30)24-5-13-37-14-6-24/h1-4,15,17,23-24,36H,5-14,16,18-19H2,(H2,31,32)(H,33,35)/t23-,28?,29?,30+/m1/s1
InChIKeyKPRPFTOLWQQUAV-OCVAFRRMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zilurgisertib (CAS 2173389-57-4): A Selective ALK2 Inhibitor for Fibrodysplasia Ossificans Progressiva and Anemia Research


Zilurgisertib (INCB-000928, NBU-928) is a synthetic small‑molecule serine/threonine kinase inhibitor that potently and selectively targets activin receptor‑like kinase‑2 (ALK2; ACVR1) [1][2]. It acts as an ATP‑competitive inhibitor of both wild‑type ALK2 and the gain‑of‑function R206H mutant . Zilurgisertib is orally bioavailable and has entered Phase I/II clinical evaluation for fibrodysplasia ossificans progressiva (FOP) and for anemia associated with myelofibrosis, myelodysplastic syndromes, and multiple myeloma [3][4].

Why ALK2 Inhibitors Are Not Interchangeable: Target Selectivity and Pharmacokinetic Differences with Zilurgisertib


ALK2 (ACVR1) belongs to the TGF‑β/BMP receptor family, which comprises seven type‑I receptors (ALK1–ALK7) with high sequence homology in the ATP‑binding pocket [1]. Even small structural differences among inhibitors can translate into large variations in kinase selectivity, off‑target activity, and in vivo pharmacokinetics [2]. For example, momelotinib inhibits ALK2 (IC₅₀ ~8–15 nM) but also potently inhibits JAK1/JAK2 [3], while LDN‑193189 (IC₅₀ ~5 nM) shows significant activity on ALK3, ALK5, and KDR [4]. These divergent profiles preclude the interchangeable use of ALK2‑targeted compounds for research or therapeutic development. The quantitative evidence below delineates exactly where zilurgisertib differs from its closest comparators.

Zilurgisertib Quantitative Differentiation Data: Potency, Selectivity, Pharmacokinetics, and In Vivo Efficacy


Biochemical Potency on ALK2 and Downstream Phosphorylation

Zilurgisertib exhibits nanomolar potency against ALK2 kinase activity and its downstream effectors. In biochemical assays, zilurgisertib inhibits ALK2 with an IC₅₀ of 15 nM [1], and the R206H mutant ALK2 with an IC₅₀ of 19 nM . In Huh‑7 cells, it suppresses SMAD1/5 phosphorylation (IC₅₀ = 63 nM) and BMP‑6‑induced hepcidin production (IC₅₀ = 20 nM) . For comparison, momelotinib inhibits ALK2 with an IC₅₀ of 8.4 nM [2], but its additional potent inhibition of JAK1/JAK2 (IC₅₀ 11/18 nM) limits its utility as a selective ALK2 probe . LDN‑193189, another widely used BMP inhibitor, has an ALK2 IC₅₀ of 5 nM but exhibits pan‑BMP activity with IC₅₀ values of 5.3 nM on ALK3 and 16.7 nM on ALK6, and significant inhibition of ALK5 (IC₅₀ = 350 nM) .

ALK2 inhibitor BMP signaling IC50 SMAD1/5 phosphorylation hepcidin

Pharmacokinetic Profile: Half‑Life, Once‑Daily Dosing, and Food Effect

Phase 1 studies in healthy adults demonstrate that zilurgisertib has a plasma half‑life of 22.8–31.4 h, supporting once‑daily oral dosing [1]. Zilurgisertib is rapidly absorbed (median Tmax 2.0–4.1 h) and can be taken without regard to food, as the geometric mean ratios for Cmax (0.98) and AUC (1.03) fall within the 90% confidence intervals for bioequivalence (0.91–1.06 and 0.97–1.10, respectively) [2]. In contrast, momelotinib has a substantially shorter half‑life (4–8 h) and may require more frequent administration [3], while LDN‑193189 exhibits poor oral bioavailability and is primarily used as an intraperitoneal research tool in rodents [4].

pharmacokinetics half-life oral bioavailability Cmax Tmax food effect

In Vivo Efficacy in a Pediatric Mouse Model of Fibrodysplasia Ossificans Progressiva

Zilurgisertib fully suppresses heterotopic ossification (HO) in a pediatric mouse model of injury‑induced FOP [1]. In this model, which recapitulates the progressive soft‑tissue bone formation seen in FOP patients, oral administration of zilurgisertib prevented the formation of ectopic bone lesions that are pathognomonic of the disease [2]. While LDN‑193189 also reduces HO in some mouse models, its use is limited by pan‑BMP inhibition and potential toxicity [3]. Momelotinib has not been evaluated in FOP models; its clinical development is focused on myelofibrosis‑associated anemia [4].

fibrodysplasia ossificans progressiva heterotopic ossification in vivo efficacy mouse model FOP

Clinical Development Status: Phase I/II Trials in FOP and Anemia

Zilurgisertib is under active clinical evaluation in Phase I/II trials for FOP and for anemia due to myelofibrosis, myelodysplastic syndromes, and multiple myeloma [1][2]. In a Phase I/II myelofibrosis study (N≈206 patients), zilurgisertib was evaluated both as monotherapy and in combination with ruxolitinib [3]. While the myelofibrosis anemia program was later discontinued due to limited efficacy [4], the FOP program continues. In contrast, momelotinib is FDA‑approved only for myelofibrosis‑associated anemia [5]; LDN‑193189 remains a research‑grade compound with no human clinical data. The availability of human safety and pharmacokinetic data for zilurgisertib provides a substantial translational advantage for researchers planning clinical studies.

clinical trial Phase I/II fibrodysplasia ossificans progressiva myelofibrosis anemia

Optimal Use Cases for Zilurgisertib Based on Quantitative Evidence


Selective ALK2 Inhibition in BMP Pathway Research

Zilurgisertib’s potency on ALK2 (IC₅₀ 15 nM) and its cellular activity on SMAD1/5 phosphorylation (IC₅₀ 63 nM) and hepcidin production (IC₅₀ 20 nM) make it an ideal tool for studying BMP‑ALK2‑SMAD signaling without the confounding JAK/STAT inhibition of momelotinib or the pan‑BMP activity of LDN‑193189 [1]. Use zilurgisertib when experimental questions demand clean on‑target modulation of ALK2.

Preclinical Development of Therapies for Fibrodysplasia Ossificans Progressiva

Zilurgisertib has demonstrated complete suppression of heterotopic ossification in a pediatric FOP mouse model [2]. Researchers aiming to test ALK2 inhibition in FOP should prioritize zilurgisertib due to this direct, disease‑relevant preclinical validation, which is absent for most other ALK2 inhibitors.

Clinical Pharmacology and Dosing Regimen Studies

With a human half‑life of 22.8–31.4 h and no food effect on exposure [3], zilurgisertib supports once‑daily oral dosing and simplifies clinical trial logistics. This pharmacokinetic profile is superior to that of momelotinib (half‑life 4–8 h) and enables flexible dosing schedules in patient populations with compromised health status [4].

Translational Research Requiring Human‑Validated ALK2 Inhibition

Because zilurgisertib has completed Phase I studies and is in Phase II for FOP, human safety, tolerability, and PK data are available [5]. Researchers planning to transition from bench to bedside can leverage zilurgisertib’s clinical data package, reducing the risk and uncertainty associated with uncharacterized tool compounds like LDN‑193189 [6].

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